molecular formula C13H9BrF2S B7994525 1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7994525
M. Wt: 315.18 g/mol
InChI Key: SLTMSNYYQYEPOS-UHFFFAOYSA-N
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Description

1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound that features a bromine atom and a difluorophenyl group attached to a benzene ring via a sulfanylmethyl linkage

Preparation Methods

The synthesis of 1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-bromo-2-methylbenzene with 3,5-difluorobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The bromine atom and the difluorophenyl group can form strong bonds with various biological molecules, influencing their activity. The sulfanylmethyl group can undergo oxidation and reduction reactions, altering the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-[(2-bromophenyl)methylsulfanyl]-3,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2S/c14-13-4-2-1-3-9(13)8-17-12-6-10(15)5-11(16)7-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTMSNYYQYEPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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